2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene
Overview
Description
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene is an aromatic organic compound with the molecular formula C₁₁H₁₃F₃ and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of two methyl groups and a trifluoropropyl group attached to a benzene ring. It is primarily used in scientific research due to its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoropropyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid or 2,4-dimethylacetophenone.
Reduction: Formation of 2,4-dimethyl-1-propylbenzene.
Substitution: Formation of 2,4-dimethyl-1-(3,3,3-trifluoropropyl)-4-bromobenzene or 2,4-dimethyl-1-(3,3,3-trifluoropropyl)-4-nitrobenzene.
Scientific Research Applications
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene involves its interaction with various molecular targets and pathways. The trifluoropropyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its fluorinated side chain can enhance its lipophilicity, affecting its distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1-propylbenzene: Similar structure but lacks the trifluoromethyl group.
2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane: Contains multiple trifluoropropyl groups and a cyclotrisiloxane ring.
Uniqueness
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene is unique due to the presence of both methyl and trifluoropropyl groups on the benzene ring. This combination imparts distinct physical and chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2,4-dimethyl-1-(3,3,3-trifluoropropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-8-3-4-10(9(2)7-8)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBIPSXXNAUFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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